(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone is a complex organic compound featuring a tetrazole ring, a fluorophenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperidine derivative. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The piperidine derivative can be prepared via the hydrogenation of pyridine derivatives. The final step involves coupling the tetrazole ring with the piperidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mechanism of Action
The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
- (2-(4-bromophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
- (2-(4-methylphenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
Uniqueness
The presence of the fluorophenyl group in (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone imparts unique electronic properties to the compound, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRYDOQGVKWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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